3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
- Its structure combines a pyridine ring with a 1,2,4-triazole ring, and it features a dichlorobenzylthio substituent.
- DTZP exhibits interesting properties due to its unique arrangement of functional groups.
3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: , often referred to as , belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes: DTZP can be synthesized through various methods.
Reaction Conditions: In this coupling, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is adaptable for large-scale synthesis.
Chemical Reactions Analysis
Reactions: DTZP can undergo diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, N-bromosuccinimide (NBS) can be employed.
Major Products: These reactions yield derivatives of DTZP, such as halogenated or alkylated forms.
Scientific Research Applications
Chemistry: DTZP serves as a versatile building block for designing new compounds due to its unique structure.
Biology and Medicine: Researchers explore its potential as an antifungal, antiviral, or anticancer agent.
Industry: DTZP derivatives find applications in materials science, agrochemicals, and pharmaceuticals.
Mechanism of Action
- DTZP’s mechanism involves interactions with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- DTZP’s uniqueness lies in its combination of a pyridine and 1,2,4-triazole ring, along with the dichlorobenzylthio group.
- Similar compounds include other triazoles, pyridines, and benzylthio-substituted molecules.
Properties
CAS No. |
618426-51-0 |
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Molecular Formula |
C16H14Cl2N4S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4S/c1-2-22-15(11-5-4-8-19-9-11)20-21-16(22)23-10-12-13(17)6-3-7-14(12)18/h3-9H,2,10H2,1H3 |
InChI Key |
MOELOLORCAQMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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